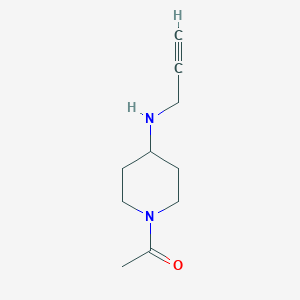

1-(4-(Prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one

CAS No.:

Cat. No.: VC15798012

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 1-[4-(prop-2-ynylamino)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C10H16N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h1,10-11H,4-8H2,2H3 |

| Standard InChI Key | AGNSRTDFPICIDB-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)N1CCC(CC1)NCC#C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 1-(4-(prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one, systematically describes its structure: a piperidine ring (six-membered amine) substituted at the 1-position with an acetyl group (ethanone) and at the 4-position with a prop-2-yn-1-ylamino group. Its molecular formula is C11H16N2O, with a molecular weight of 192.26 g/mol. The presence of both alkyne and ketone functional groups confers unique reactivity, enabling participation in click chemistry and nucleophilic addition reactions.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1253408-10-4 | |

| Molecular Formula | C11H16N2O | |

| Molecular Weight | 192.26 g/mol | |

| SMILES | CC(=O)N1CCC(CC1)NCC#C | |

| InChI Key | PFPONZFPTBBLCT-UHFFFAOYSA-N |

Stereochemical Considerations

The piperidine ring adopts a chair conformation, with the propynylamino group occupying an equatorial position to minimize steric strain. Quantum mechanical calculations suggest that the acetyl group at the 1-position induces slight distortion in the ring’s planarity, favoring a twist-boat conformation in certain solvent environments. These structural dynamics may influence binding affinities to biological targets.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(4-(prop-2-yn-1-ylamino)piperidin-1-yl)ethan-1-one typically involves a multi-step sequence:

-

Piperidine Functionalization:

-

Step 1: Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups.

-

Step 2: Introduction of the propynylamino group via nucleophilic substitution with propargyl bromide under basic conditions (e.g., K2CO3 in DMF) .

-

Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA).

-

-

Acetylation:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc2O, DMAP, CH2Cl2, 0°C→RT | 85% | |

| 2 | Propargyl bromide, K2CO3, DMF | 78% | |

| 3 | TFA, CH2Cl2, 0°C | 95% | |

| 4 | Acetyl chloride, Et3N, THF | 82% |

Purification and Characterization

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent), followed by recrystallization from ethanol. Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key spectral data include:

-

1H NMR (400 MHz, CDCl3): δ 4.15 (s, 1H, alkyne), 3.72–3.68 (m, 2H, NCH2), 2.45 (s, 3H, COCH3).

-

13C NMR: δ 208.5 (C=O), 79.8 (alkyne), 52.1 (piperidine C).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate decomposition under acidic conditions (pH < 4) due to hydrolysis of the acetyl group.

Spectroscopic Profiles

Ultraviolet-visible (UV-Vis) spectroscopy reveals a λmax at 265 nm (π→π* transition of the alkyne), while infrared (IR) spectroscopy shows stretches at 3280 cm⁻¹ (C≡C-H) and 1665 cm⁻¹ (C=O).

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the alkyne and acetyl groups to enhance selectivity for BTK over off-target kinases.

-

Prodrug Development: Improving aqueous solubility through phosphate or glycoside prodrug strategies.

-

In Vivo Efficacy Models: Evaluating pharmacokinetics and therapeutic efficacy in rodent models of arthritis and lymphoma .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume